3-(tetrahydro-2-furanyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
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Description
The compound “3-(tetrahydro-2-furanyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione” is a complex organic molecule. It contains a pyrrolidinedione group, a trifluoromethyl group attached to a phenyl ring, and a tetrahydrofuran ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinedione ring, the introduction of the trifluoromethyl group, and the formation of the tetrahydrofuran ring . Specific methods would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinedione ring, a phenyl ring with a trifluoromethyl substituent, and a tetrahydrofuran ring . The exact spatial arrangement of these groups would depend on the specific isomer of the compound.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the reactivity of the phenyl ring . The pyrrolidinedione ring could potentially undergo reactions at the carbonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Future Directions
Properties
IUPAC Name |
3-(oxolan-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c16-15(17,18)9-3-1-4-10(7-9)19-13(20)8-11(14(19)21)12-5-2-6-22-12/h1,3-4,7,11-12H,2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGMILKVWAMLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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